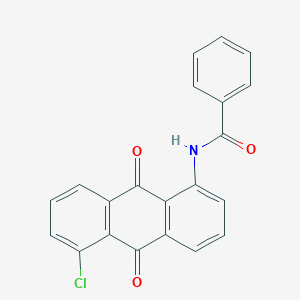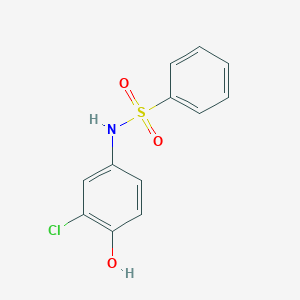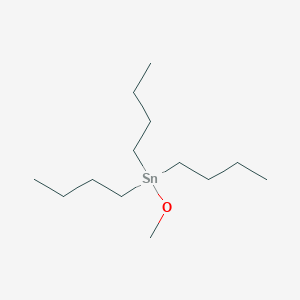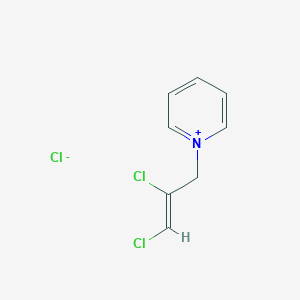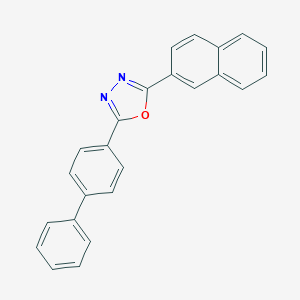
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-, also known as acridine yellow G, is a fluorescent dye that is commonly used in scientific research. It is a member of the acridine family of dyes and has a unique chemical structure that makes it useful in a variety of applications. In
Mechanism Of Action
The mechanism of action of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is not fully understood, but it is believed to bind to nucleic acids and other biomolecules, causing a shift in its fluorescent properties. This shift in fluorescence can be used to detect the presence of the dye in cells and tissues.
Biochemical And Physiological Effects
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is generally considered to be non-toxic and has no known physiological effects. However, it should be handled with care and disposed of properly, as it may be harmful to the environment.
Advantages And Limitations For Lab Experiments
One advantage of using Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect very small amounts of biomolecules and is relatively easy to use. However, one limitation is that it may interfere with certain biological processes and can be toxic to some organisms.
Future Directions
There are many future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-. One area of interest is the development of new methods for synthesizing the dye, which could improve its efficiency and reduce its cost. Another area of interest is the development of new applications for the dye, such as in the detection of specific types of cancer cells or in the study of protein-protein interactions. Additionally, researchers may investigate the potential use of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in drug delivery or as a therapeutic agent.
Conclusion:
In conclusion, Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is a useful fluorescent dye with many scientific research applications. Its unique chemical structure and fluorescent properties make it a valuable tool for studying biomolecules and cellular processes. While there are some limitations to its use, the future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
Synthesis Methods
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- can be synthesized using a variety of methods, including the condensation of 1-amino-9,10-dihydroEthanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- with ketones, such as acetone or cyclohexanone. The reaction typically takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and produces a yellow crystalline solid.
Scientific Research Applications
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- has a wide range of scientific research applications due to its fluorescent properties. It can be used as a stain for nucleic acids, proteins, and lipids in cells and tissues. It can also be used as a pH indicator and to detect the presence of certain ions, such as zinc and copper.
properties
CAS RN |
5209-01-8 |
|---|---|
Product Name |
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(6-amino-1,2-dihydroacenaphthylen-5-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-8(16)11-6-4-9-2-3-10-5-7-12(15)14(11)13(9)10/h4-7H,2-3,15H2,1H3 |
InChI Key |
DDYLMTWTJIVUDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








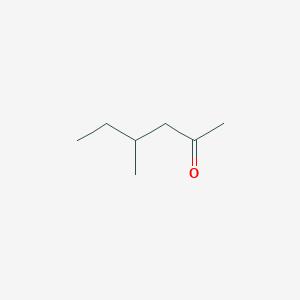
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)


